Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15717922
InChI: InChI=1S/C22H24Cl3N3O3S2/c1-3-31-19(30)16-14-9-4-5-10-15(14)33-18(16)27-21(32)28-20(22(23,24)25)26-17(29)13-8-6-7-12(2)11-13/h6-8,11,20H,3-5,9-10H2,1-2H3,(H,26,29)(H2,27,28,32)
SMILES:
Molecular Formula: C22H24Cl3N3O3S2
Molecular Weight: 548.9 g/mol

Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.:

Cat. No.: VC15717922

Molecular Formula: C22H24Cl3N3O3S2

Molecular Weight: 548.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate -

Specification

Molecular Formula C22H24Cl3N3O3S2
Molecular Weight 548.9 g/mol
IUPAC Name ethyl 2-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C22H24Cl3N3O3S2/c1-3-31-19(30)16-14-9-4-5-10-15(14)33-18(16)27-21(32)28-20(22(23,24)25)26-17(29)13-8-6-7-12(2)11-13/h6-8,11,20H,3-5,9-10H2,1-2H3,(H,26,29)(H2,27,28,32)
Standard InChI Key UVXXLDYNWIDYAM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC(=C3)C

Introduction

Chemical Identity and Structural Analysis

Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (IUPAC name: ethyl 2-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) is a polyfunctional organic compound with the molecular formula C22_{22}H24_{24}Cl3_3N3_3O3_3S2_2 and a molecular weight of 548.9 g/mol. Its structure integrates a tetrahydrobenzothiophene ring system substituted with ester, carbamothioyl, and trichloroethyl groups, which collectively influence its reactivity and bioactivity.

Key Structural Features

  • Tetrahydrobenzothiophene Core: A partially saturated benzothiophene system enhances stability while retaining aromatic character.

  • Trichloroethyl Group: The -CCl3_3 moiety contributes to lipophilicity, potentially improving membrane permeability.

  • Carbamothioyl Linkage: The -NHC(S)NH- group enables hydrogen bonding and metal coordination, critical for biological interactions.

  • 3-Methylbenzoyl Substituent: The ortho-methyl group on the benzoyl moiety may sterically influence binding interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC22_{22}H24_{24}Cl3_3N3_3O3_3S2_2
Molecular Weight548.9 g/mol
IUPAC Nameethyl 2-[[2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS NumberNot publicly disclosed
Research UseNon-human, non-veterinary

Synthesis and Industrial Production

Synthetic Methodology

The compound is synthesized via a multi-step protocol involving:

  • Core Formation: Cyclization of thiophene precursors under acidic conditions to generate the tetrahydrobenzothiophene scaffold.

  • Functionalization: Sequential introduction of the trichloroethyl and 3-methylbenzoyl groups via nucleophilic acyl substitution and thiourea-mediated coupling.

  • Esterification: Final esterification with ethanol under catalytic acid conditions to yield the target compound.

Key challenges include optimizing reaction yields (currently undisclosed) and minimizing byproducts during trichloroethylation. Industrial-scale production employs continuous flow reactors and automated purification systems to enhance reproducibility.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
CyclizationH2_2SO4_4, 80–100°CCore formation
TrichloroethylationCl3_3CCH2_2NH2_2, DCCAmide bond formation
Thiourea CouplingThiourea, K2_2CO3_3Carbamothioyl linkage
EsterificationEthanol, H2_2SO4_4Ethyl ester introduction

Physicochemical Properties

The compound’s properties are shaped by its hybrid aromatic-aliphatic structure:

  • Solubility: Limited aqueous solubility due to lipophilic trichloroethyl and benzoyl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Resists hydrolysis under acidic conditions but may degrade in strong bases via ester cleavage.

  • Spectroscopic Data:

    • IR: Strong absorptions at 1720 cm1^{-1} (C=O ester) and 1240 cm1^{-1} (C=S).

    • NMR: 1^1H NMR signals at δ 1.3 (ester CH3_3), δ 4.2 (OCH2_2), and δ 7.3–7.6 (aromatic protons).

Biological Activity and Mechanism

Hypothesized Mechanisms

The compound’s bioactivity likely arises from:

  • Enzyme Inhibition: The carbamothioyl group may chelate metal ions in enzyme active sites, disrupting catalytic function.

  • Receptor Modulation: The trichloroethyl moiety could interact with hydrophobic receptor pockets, as seen in GABAA_A receptor ligands.

Target ClassExampleInteraction Hypothesis
KinasesEGFR, VEGFRATP-binding site competition
ProteasesThrombin, HIV proteaseActive site coordination
Membrane ReceptorsGPCRs, Ion ChannelsAllosteric modulation

Applications in Research and Industry

Medicinal Chemistry

  • Anticancer Agents: Benzothiophene derivatives exhibit topoisomerase inhibition; this compound’s trichloroethyl group may enhance DNA intercalation.

  • Antimicrobials: Analogous compounds show activity against Gram-positive bacteria, suggesting potential here.

Materials Science

  • Organic Semiconductors: The conjugated benzothiophene system could enable charge transport in thin-film devices.

Future Research Directions

  • Pharmacological Profiling: Screen against cancer cell lines and microbial panels.

  • Structural Optimization: Modify the 3-methyl group to tune bioavailability.

  • Crystallographic Studies: Resolve 3D structure to guide rational drug design.

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